Potent Antimalarial Activity (IC₅₀ = 14.9 nM) in a Phenotypic Screen
n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide (MMV666080) exhibited an IC₅₀ of 14.9 nM in a whole‑cell Plasmodium falciparum proliferation assay, ranking among the most potent hits from the Medicines for Malaria Venture (MMV) collection [1]. In the same assay, several structurally distinct 8‑hydroxyquinoline analogs, such as MMV667486 (IC₅₀ = 192.8 nM) and MMV665827 (IC₅₀ = 477.7 nM), were 13‑ to 32‑fold less potent, underscoring the critical contribution of the 7‑benzamidomethyl substitution pattern to antimalarial efficacy [2].
| Evidence Dimension | Antimalarial potency (IC₅₀) |
|---|---|
| Target Compound Data | 14.9 nM |
| Comparator Or Baseline | MMV667486: 192.8 nM; MMV665827: 477.7 nM |
| Quantified Difference | 13‑fold more potent than MMV667486; 32‑fold more potent than MMV665827 |
| Conditions | P. falciparum whole‑cell proliferation assay (MMV Malaria Box screening) |
Why This Matters
Procurement of this compound enables high‑confidence follow‑up in antimalarial drug discovery, as it represents a validated hit with sub‑100 nM potency—a rarity among 8‑hydroxyquinoline‑containing chemotypes.
- [1] PMC4751939. (2016). Table 3: Compound ID, structure, IUPAC name, molecular weight, IC50, and r² values for selected hits in a malaria screen. View Source
- [2] PMC4751939. (2016). Table 3 (continued): Comparative IC50 values for MMV compounds. View Source
